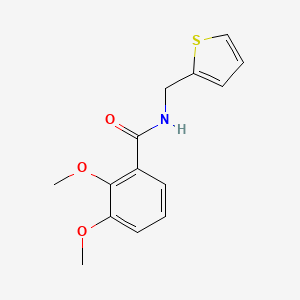
2,3-dimethoxy-N-(2-thienylmethyl)benzamide
Overview
Description
2,3-Dimethoxy-N-(2-thienylmethyl)benzamide is a benzamide derivative characterized by the presence of two methoxy groups at the 2 and 3 positions of the benzene ring and a thienylmethyl group attached to the nitrogen atom of the amide. Benzamides are a significant class of amide compounds widely used in various fields, including medicine, industry, and biological research .
Preparation Methods
The synthesis of 2,3-dimethoxy-N-(2-thienylmethyl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2-thienylmethylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2,3-Dimethoxy-N-(2-thienylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
2,3-Dimethoxy-N-(2-thienylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antioxidant and antibacterial activities.
Medicine: Benzamide derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(2-thienylmethyl)benzamide involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
2,3-Dimethoxy-N-(2-thienylmethyl)benzamide can be compared with other benzamide derivatives such as 2,3-dimethoxy-N-(2-propynyl)benzamide. While both compounds share the 2,3-dimethoxybenzamide core structure, the presence of different substituents (thienylmethyl vs. propynyl) imparts unique chemical and biological properties. For example, the thienylmethyl group may enhance the compound’s antibacterial activity compared to the propynyl group .
Similar compounds include:
- 2,3-Dimethoxy-N-(2-propynyl)benzamide
- 3-Acetoxy-2-methylbenzamide
Properties
IUPAC Name |
2,3-dimethoxy-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-12-7-3-6-11(13(12)18-2)14(16)15-9-10-5-4-8-19-10/h3-8H,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEFDNSMHORABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(benzylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B4684396.png)
![2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B4684400.png)
![1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B4684407.png)

![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-(4-methylbenzyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4684414.png)
![N-(2-furylmethyl)-2-[(2-isobutoxybenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4684431.png)
![4-(acetylamino)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4684441.png)
![7-methyl-2-[1-(5-methyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4684445.png)
![5-({[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4684453.png)
![1-BENZYL-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE](/img/structure/B4684456.png)
![2-{[4-(2-BROMOBENZYL)PIPERAZINO]METHYL}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B4684461.png)
![{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B4684465.png)
![4-chloro-2-phenyl-6H-spiro[benzo[h]quinazoline-5,1'-cyclohexane]](/img/structure/B4684487.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4684493.png)
